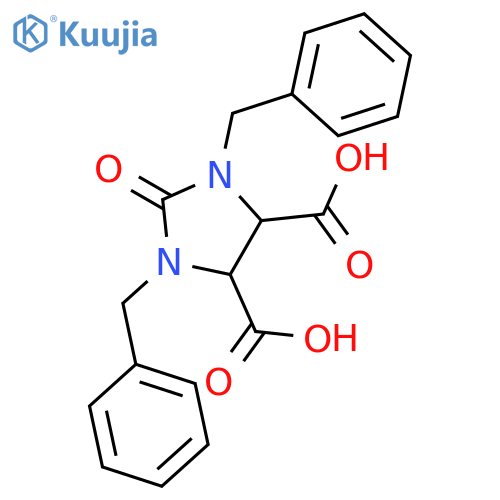

Cas no 59564-78-2 (1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid)

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid 化学的及び物理的性質

名前と識別子

-

- 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid

- 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid

- 1,3-dibenzyl imidazolidinone-4,5-dicarboxylic acid

- 1,3-dibenzyl-2-imidaxzolidone-cis-4,5-dicarboxylic acid

- vitamin h intermediates cyclic acid

- 1,3-bisbenzyl-2-oxoimidazolidine-4,5-di&

- 1,3-dibenzyl-2-imidax zolidone-cis-4,5-dicarboxylic

- 1,3-Bisbenzyl-2-oxoi

- 1,3-dibenzyl-cis-4,5-dicarboxy-imidazolidin-2-one

- 2-oxo-1,3-dibenzyl-cis-4,5-imidazolidinedicarboxylic acid

- CYCLIC ACID

- 2-Oxo-1,3-bis(phenylmethyl)-4,5-imidazolidinedicarboxylic acid

- cis-1,3-Dibenzyl-2-oxo-4,5-imidazolidinedicarboxylic Acid

- 4,5-Imidazolidinedicarboxylic acid, 2-oxo-1,3-bis(phenylmethyl)-

- PubChem23313

- KSC269G6P

- ABP001137

- TRA0036726

- 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid

-

- MDL: MFCD06798134

- インチ: 1S/C19H18N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,22,23)(H,24,25)

- InChIKey: QSMUFXXTSUEZJA-UHFFFAOYSA-N

- SMILES: O=C1N(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])(C(=O)O[H])C([H])(C(=O)O[H])N1C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- 精确分子量: 354.12200

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 26

- 回転可能化学結合数: 6

- 複雑さ: 494

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- Surface Charge: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 98.2

- 互变异构体数量: 何もない

じっけんとくせい

- Color/Form: 使用できません

- ゆうかいてん: 170-174 °C (lit.)

- Boiling Point: 654.2°C at 760 mmHg

- PSA: 98.15000

- LogP: 1.90660

- Solubility: 使用できません

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid Security Information

- Signal Word:Warning

- 危害声明: H302-H315-H319-H335

- Warning Statement: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 储存条件:Sealed in dry,2-8°C

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD9000331-100g |

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid |

59564-78-2 | 97% | 100g |

RMB 180.80 | 2025-02-21 | |

| Cooke Chemical | BD9000331-500g |

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid |

59564-78-2 | 97% | 500g |

RMB 641.60 | 2025-02-21 | |

| eNovation Chemicals LLC | D954463-500g |

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid |

59564-78-2 | 95% | 500g |

$175 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV219-100g |

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid |

59564-78-2 | 97+% | 100g |

288.0CNY | 2021-07-14 | |

| Ambeed | A347350-500g |

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid |

59564-78-2 | 97% | 500g |

$180.0 | 2025-02-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD21674-500g |

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid |

59564-78-2 | 97% | 500g |

¥882.0 | 2024-04-18 | |

| Chemenu | CM187700-10g |

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid |

59564-78-2 | 95% | 10g |

$205 | 2021-08-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD21674-100g |

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid |

59564-78-2 | 97% | 100g |

¥228.0 | 2024-04-18 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650730-1G |

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid |

59564-78-2 | 97% | 1G |

541.63 | 2021-05-17 | |

| Ambeed | A347350-100g |

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid |

59564-78-2 | 97% | 100g |

$51.0 | 2025-02-21 |

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid Suppliers

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid 関連文献

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacidに関する追加情報

Recent Advances in the Study of 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic Acid (CAS: 59564-78-2)

The compound 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (CAS: 59564-78-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a versatile scaffold for the development of novel bioactive molecules. Its imidazolidine core, coupled with dicarboxylic acid functionality, provides a robust platform for further chemical modifications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid exhibit promising inhibitory activity against several kinase targets implicated in cancer progression.

In terms of synthetic approaches, researchers have developed more efficient routes to access this compound and its derivatives. A recent publication in Organic Letters (2024) described a one-pot synthesis method that significantly improves yield and reduces purification steps compared to traditional approaches. This advancement is particularly important for scaling up production for preclinical studies.

Structural analysis using X-ray crystallography and NMR spectroscopy has provided detailed insights into the compound's conformation and potential binding modes with biological targets. These structural studies, combined with computational modeling, have enabled rational design of more potent analogs with improved pharmacokinetic properties.

From a therapeutic perspective, the most exciting development comes from in vivo studies showing that certain derivatives of 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid can cross the blood-brain barrier, opening possibilities for treating neurological disorders. Preliminary results from animal models of neurodegenerative diseases show neuroprotective effects, though further validation is required.

The compound's mechanism of action appears to be multifaceted. While initial research focused on its kinase inhibition properties, recent proteomics studies suggest it may also modulate protein-protein interactions and affect cellular signaling pathways beyond kinase activity. This polypharmacology profile could be advantageous for complex diseases but presents challenges in target identification and optimization.

Looking forward, several pharmaceutical companies have included derivatives of 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid in their discovery pipelines. The compound's structural features make it particularly attractive for fragment-based drug discovery approaches. However, challenges remain in optimizing its physicochemical properties and improving selectivity for specific biological targets.

In conclusion, 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid represents a promising chemical scaffold with diverse therapeutic potential. The recent advances in its synthesis, structural characterization, and biological evaluation provide a solid foundation for future drug discovery efforts. Continued research is needed to fully explore its pharmacological potential and translate these findings into clinically useful compounds.

59564-78-2 (1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid) Related Products

- 26339-40-2(4,5-Imidazolidinedicarboxylicacid, 1,3-dibenzyl-2-oxo-, trans- (8CI))

- 91724-73-1(Isovaline, 4-methoxy-(7CI))

- 438459-74-6(Zinc, bromo[4-(1,1-dimethylethyl)phenyl]-)

- 2361828-56-8(1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide)

- 1904219-21-1((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone)

- 838811-19-1(N-{3-1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

- 2680823-11-2(2-(2-chlorophenyl)methyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 2138342-77-3(1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine)

- 2320955-62-0(4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine)

- 63874-28-2(2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride)